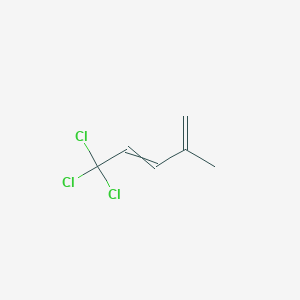
5,5,5-Trichloro-2-methylpenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5-Trichloro-2-methylpenta-1,3-diene is an organic compound with the molecular formula C6H7Cl3 It is a chlorinated diene, which means it contains two double bonds and three chlorine atoms attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves continuous chlorination in a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures efficient production and minimizes the formation of by-products .
化学反応の分析
Types of Reactions
5,5,5-Trichloro-2-methylpenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used. The reactions are usually conducted in aqueous or alcoholic solutions.
Oxidation and Reduction: Oxidizing agents such as peracids or reducing agents such as hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Electrophilic Addition: The major products are dihalides or halohydrins, depending on the specific electrophile used.
Nucleophilic Substitution: The major products are substituted dienes, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The major products are epoxides or alkanes, respectively.
科学的研究の応用
5,5,5-Trichloro-2-methylpenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 5,5,5-Trichloro-2-methylpenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression .
類似化合物との比較
Similar Compounds
2-Methylpenta-1,3-diene: A non-chlorinated analog with similar structural features but different chemical properties.
1,1-Dichloro-4-methylpenta-1,3-diene: A related compound with two chlorine atoms instead of three.
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A compound with a similar chlorinated structure but different ring system .
Uniqueness
5,5,5-Trichloro-2-methylpenta-1,3-diene is unique due to the presence of three chlorine atoms on the same carbon atom, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
63170-39-8 |
|---|---|
分子式 |
C6H7Cl3 |
分子量 |
185.5 g/mol |
IUPAC名 |
5,5,5-trichloro-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H7Cl3/c1-5(2)3-4-6(7,8)9/h3-4H,1H2,2H3 |
InChIキー |
VWFRRDKMMMPDBI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


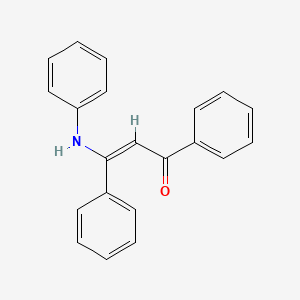
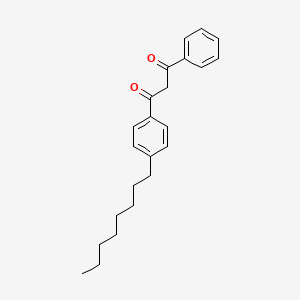
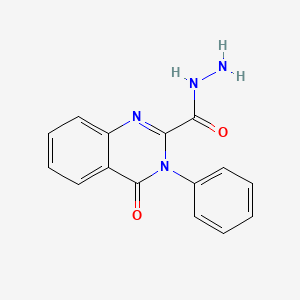
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
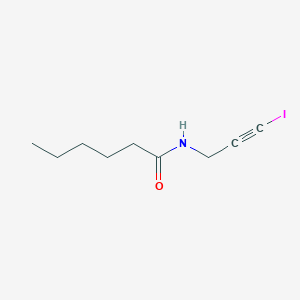
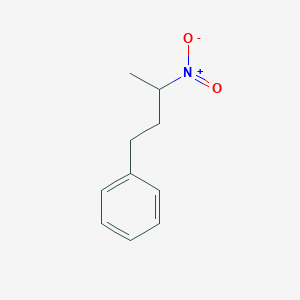
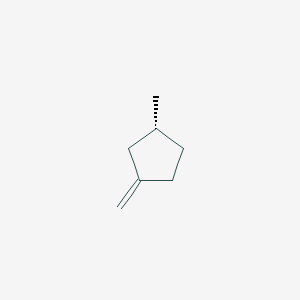
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
methylidene}hydroxylamine](/img/structure/B14504210.png)
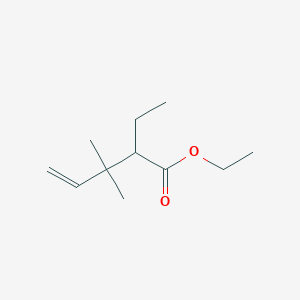
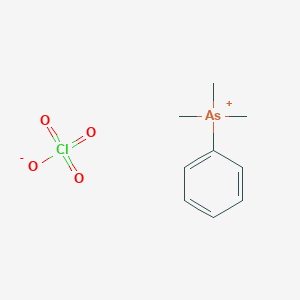
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
